![molecular formula C18H20N4O2S B12875463 1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- CAS No. 651024-64-5](/img/structure/B12875463.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a combination of piperidine, pyridine, and pyrrolo[2,3-b]pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Pyridin-2-ylsulfonyl Group: This step might involve sulfonylation reactions using reagents like pyridine-2-sulfonyl chloride.
Construction of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl group.
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-indole: Contains an indole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
651024-64-5 |
|---|---|
Molekularformel |
C18H20N4O2S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(piperidin-3-ylmethyl)-3-pyridin-2-ylsulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,17-7-1-2-9-20-17)16-13-22(12-14-5-3-8-19-11-14)18-15(16)6-4-10-21-18/h1-2,4,6-7,9-10,13-14,19H,3,5,8,11-12H2 |
InChI-Schlüssel |
WDCDYNAIQAFXCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CN2C=C(C3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




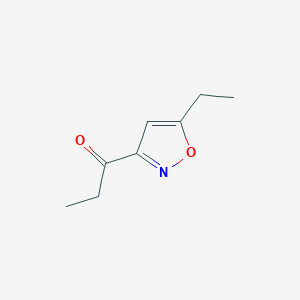
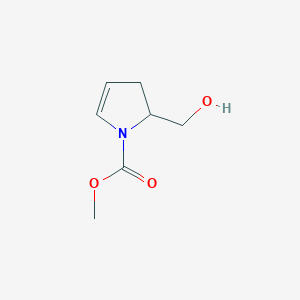
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)

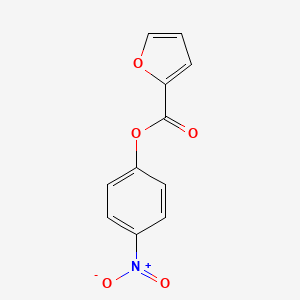
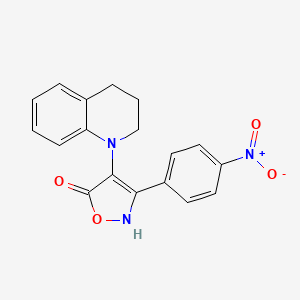
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
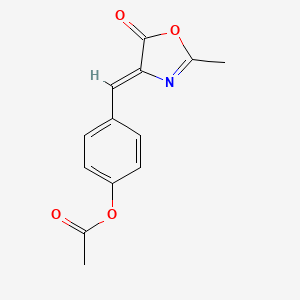
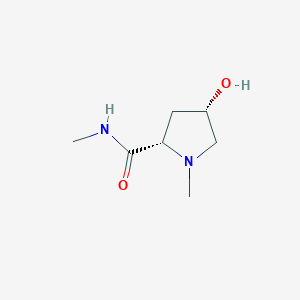
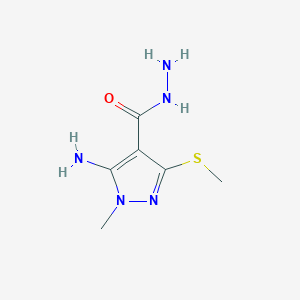
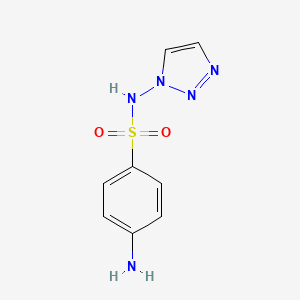
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
